N-[2-(1-cyclohexenyl)ethyl]-N-(4,6-dimorpholino-1,3,5-triazin-2-yl)amine
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Overview
Description
N-[2-(1-cyclohexenyl)ethyl]-N-(4,6-dimorpholino-1,3,5-triazin-2-yl)amine is a complex organic compound that features a triazine ring substituted with morpholine groups and a cyclohexenyl ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-cyclohexenyl)ethyl]-N-(4,6-dimorpholino-1,3,5-triazin-2-yl)amine typically involves multiple steps. One common approach starts with the preparation of 2-(1-cyclohexenyl)ethylamine, which can be synthesized through the reduction of 2-(1-cyclohexenyl)acetonitrile. This intermediate is then reacted with 4,6-dichloro-1,3,5-triazine in the presence of a base such as sodium hydroxide to form the desired triazine derivative. The final step involves the substitution of the chlorine atoms with morpholine groups under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-cyclohexenyl)ethyl]-N-(4,6-dimorpholino-1,3,5-triazin-2-yl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The triazine ring allows for nucleophilic substitution reactions, where the morpholine groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can produce a variety of triazine derivatives with different functional groups.
Scientific Research Applications
N-[2-(1-cyclohexenyl)ethyl]-N-(4,6-dimorpholino-1,3,5-triazin-2-yl)amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The exact mechanism of action of N-[2-(1-cyclohexenyl)ethyl]-N-(4,6-dimorpholino-1,3,5-triazin-2-yl)amine is not well-documented. it is believed to interact with molecular targets through its triazine ring and morpholine groups, which can form hydrogen bonds and other interactions with biological molecules. These interactions may disrupt normal cellular processes, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4,6-diazido-N-(4,6-diazido-1,3,5-triazin-2-yl)-1,3,5-triazin-2-amine: A high-energy compound with similar triazine structure but different substituents.
1,3,5-triazine aminobenzoic acid derivatives: Compounds with antimicrobial activity and similar triazine core.
Uniqueness
N-[2-(1-cyclohexenyl)ethyl]-N-(4,6-dimorpholino-1,3,5-triazin-2-yl)amine is unique due to its combination of a cyclohexenyl ethylamine moiety and morpholine-substituted triazine ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-4,6-dimorpholin-4-yl-1,3,5-triazin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N6O2/c1-2-4-16(5-3-1)6-7-20-17-21-18(24-8-12-26-13-9-24)23-19(22-17)25-10-14-27-15-11-25/h4H,1-3,5-15H2,(H,20,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGZWYERSSFJZSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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